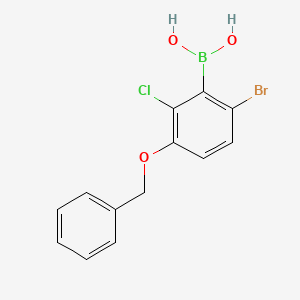
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid
概要
説明
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid is an organic compound with the CAS Number: 1309980-90-2 . It has a molecular weight of 341.4 and is a solid at room temperature . It is used in various fields of research and industrial applications.
Molecular Structure Analysis
The IUPAC name for this compound is 3-(benzyloxy)-6-bromo-2-chlorophenylboronic acid . The InChI code is 1S/C13H11BBrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 341.4 . It should be stored at a temperature of 2-8°C .科学的研究の応用
Organic Synthesis and Catalysis
- Ortho-Functionalized Arylboronic Acids : An ortho-lithiated derivative of protected phenylboronic acid facilitates the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the compound's potential in constructing complex boronic acid derivatives with significant synthetic value (Dąbrowski et al., 2007).
- Carboxylation of Aryl- and Alkenylboronic Esters : Demonstrating the versatility of boronic esters, the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 offers a practical method for preparing benzoic acid derivatives, highlighting the role of boronic acids in carbon-carbon bond formation (Ukai et al., 2006).
Development of Novel Compounds
- Antiproliferative Potential in Cancer Research : Simple phenylboronic acid and benzoxaborole derivatives, including those related to 3-Benzyloxy-6-bromo-2-chlorophenylboronic acid, have been investigated for their antiproliferative potential against cancer cell lines, highlighting their promise as novel anticancer agents (Psurski et al., 2018).
- Detection of Reactive Oxygen Species : Novel fluorescence probes for detecting reactive oxygen species have been developed using boronic acid derivatives, indicating the compound's application in biological and chemical studies to understand oxidative stress and its effects (Setsukinai et al., 2003).
Catalytic Applications and Material Synthesis
- Suzuki Cross-Coupling Reactions : The use of boronic acid derivatives in Suzuki cross-coupling reactions to synthesize biaryls and polyaryls showcases the critical role of these compounds in facilitating carbon-carbon bond formation, essential for pharmaceuticals and materials science (Paul & Clark, 2003).
Safety and Hazards
作用機序
In terms of pharmacokinetics, boronic acids are susceptible to hydrolysis, especially at physiological pH . This could potentially affect the bioavailability of the compound in biological systems .
As for the environmental factors, the stability of boronic acids can be influenced by factors such as pH and temperature . For instance, the compound “3-Benzyloxy-6-bromo-2-chlorophenylboronic acid” is recommended to be stored at a temperature of 2-8°C .
生化学分析
Biochemical Properties
3-Benzyloxy-6-bromo-2-chlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center. This interaction is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and activation. This compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over time. These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses could lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies are essential to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .
特性
IUPAC Name |
(6-bromo-2-chloro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLINFXGJRKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188928 | |
| Record name | Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-90-2 | |
| Record name | Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-bromo-2-chloro-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


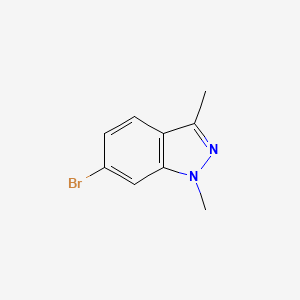

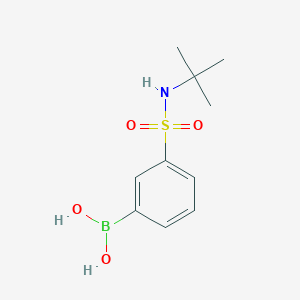

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)
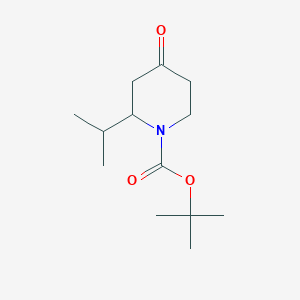

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
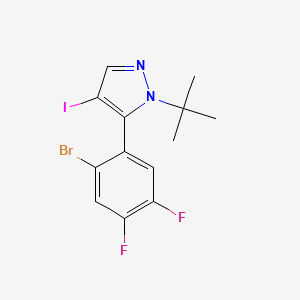
![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)
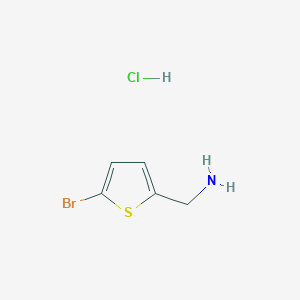
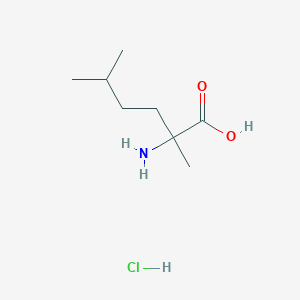
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
